4-(Chloromethyl)-5-hydroxy-2(5H)-furanone
Overview
Description
4-(Chloromethyl)-5-hydroxy-2(5H)-furanone is an organic compound with a furanone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-5-hydroxy-2(5H)-furanone typically involves the chloromethylation of 5-hydroxy-2(5H)-furanone. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually conducted under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-5-hydroxy-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the chloromethyl group to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydroxymethyl derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
4-(Chloromethyl)-5-hydroxy-2(5H)-furanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-hydroxy-2(5H)-furanone involves its interaction with biological molecules through its reactive chloromethyl and hydroxyl groups. These functional groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes .
Comparison with Similar Compounds
5-Hydroxy-2(5H)-furanone: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-Methyl-5-hydroxy-2(5H)-furanone: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
4-(Bromomethyl)-5-hydroxy-2(5H)-furanone: Similar to 4-(Chloromethyl)-5-hydroxy-2(5H)-furanone but with a bromomethyl group, which may have different reactivity due to the nature of the halogen.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its chloromethyl group provides a versatile site for nucleophilic substitution, making it valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
3-(chloromethyl)-2-hydroxy-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3/c6-2-3-1-4(7)9-5(3)8/h1,5,8H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGKPVLGRJYRIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(OC1=O)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50925335 | |
Record name | 4-(Chloromethyl)-5-hydroxyfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50925335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125974-06-3 | |
Record name | 4-Chloro-3-formyl-2-butenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125974063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Chloromethyl)-5-hydroxyfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50925335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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